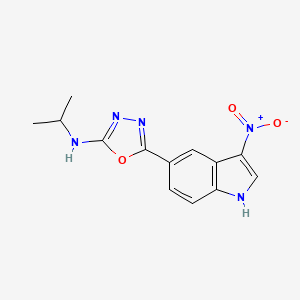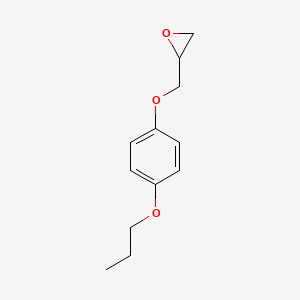
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C9H11FN2. It is characterized by a cyclobutanamine core attached to a fluoropyridine ring.
Méthodes De Préparation
The synthesis of 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and cyclobutanone.
Synthetic Route: A common synthetic route involves the formation of an intermediate by reacting 3-fluoropyridine with cyclobutanone under specific conditions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction efficiency.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine has several scientific research applications:
Chemistry: In synthetic chemistry, it serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-(3-Fluoropyridin-2-yl)cyclobutan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Fluoropyridin-4-yl)cyclobutanamine and 1-(4-Fluoropyridin-2-yl)cyclobutanamine share structural similarities with this compound.
Uniqueness: The position of the fluorine atom on the pyridine ring significantly influences the compound’s chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H11FN2 |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
1-(3-fluoropyridin-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H11FN2/c10-7-3-1-6-12-8(7)9(11)4-2-5-9/h1,3,6H,2,4-5,11H2 |
Clé InChI |
GNTKFUARIPLYGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=C(C=CC=N2)F)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile](/img/structure/B8630385.png)



![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)

![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)
![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)

